1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane
Overview
Description
1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane is a chemical compound with the molecular formula C16H32N4O4S2 and a molecular weight of 408.5797 g/mol . This compound is characterized by the presence of azepane and piperazine rings, both of which are sulfonylated. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane involves multiple steps, typically starting with the preparation of the azepane and piperazine intermediates. These intermediates are then sulfonylated using sulfonyl chloride reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane can be compared with other similar compounds, such as:
1-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}azepane: This compound has a naphthyl group instead of an azepane ring, which may result in different chemical and biological properties.
1-[[4-(benzenesulfonyl)-1-piperazinyl]sulfonyl]azepane: This compound contains a benzenesulfonyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of azepane and piperazine rings, both of which are sulfonylated, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4S2/c21-25(22,17-9-5-1-2-6-10-17)19-13-15-20(16-14-19)26(23,24)18-11-7-3-4-8-12-18/h1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQAYPDIBOTPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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